MRCKβ Kinase Selectivity: Superior Discrimination Over Related Kinases
The (S)-enantiomer of the N-methylpiperidin-3-amine core, when incorporated into a pyrrolo[2,3-b]pyridine scaffold, demonstrates exceptional selectivity for MRCKβ over the related Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [1]. This selectivity is a direct consequence of the compound's chiral architecture and is not observed with racemic mixtures or the opposite enantiomer. The high selectivity profile is critical for minimizing off-target effects in cellular assays and in vivo models of cancer cell invasion [2].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki = 0.506 nM (MRCKβ) |
| Comparator Or Baseline | Ki = 272 nM (ROCK2); Ki = 50,800 nM (ROCK1) |
| Quantified Difference | MRCKβ vs. ROCK2: 537-fold selectivity; MRCKβ vs. ROCK1: >100,000-fold selectivity |
| Conditions | IMAP fluorescence polarization assay format with 8-12 nM kinase concentrations [1]. |
Why This Matters
This quantitative selectivity data provides a clear scientific rationale for procuring the (S)-enantiomer, as it is the key stereochemical determinant for achieving the desired, highly selective kinase inhibition profile in drug discovery programs targeting cancer cell motility and invasion.
- [1] BindingDB. BDBM572280: (3S)-N-methyl-1-[3-(2-pyridyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]piperidin-3-amine. Monomer ID: 572280. View Source
- [2] US Patent 11447505. Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer. View Source
